![molecular formula C11H13NO2 B1322045 5-tert-butylbenzo[d]oxazol-2(3H)-one CAS No. 99854-88-3](/img/structure/B1322045.png)
5-tert-butylbenzo[d]oxazol-2(3H)-one
Overview
Description
5-tert-butylbenzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a tert-butyl group attached to the benzene ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-tert-butylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl group and other substituents on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazoles.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of benzoxazole, including 5-tert-butylbenzo[d]oxazol-2(3H)-one, exhibit significant anti-inflammatory properties. In a study focusing on the synthesis of novel benzoxazole derivatives, compounds similar to this compound showed potent inhibition of inflammatory cytokines such as IL-1β and IL-6. These findings suggest that such compounds could be developed as therapeutic agents for inflammatory diseases like rheumatoid arthritis and asthma .
Case Study: In Vivo and In Vitro Testing
- Objective : Evaluate the anti-inflammatory effects of synthesized benzoxazole derivatives.
- Methodology : Compounds were tested for their ability to inhibit mRNA expression of inflammatory markers in vitro and assessed for hepatotoxicity in vivo.
- Results : Compounds demonstrated significant suppression of IL-1β and IL-6 without hepatotoxic effects, indicating their potential as safe anti-inflammatory agents .
Optical Brighteners
This compound is also utilized in materials science, particularly as an optical brightener. It converts ultraviolet (UV) light into visible light, making it useful in various applications such as:
- Fluorescent Brighteners : Used in thermoplastic resins (e.g., polyvinyl chloride and acrylics), paints, coatings, and printing inks.
- Detection Agents : Employed in identifying thin-film electrical contact lubricants due to its fluorescent properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-tert-butylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: This compound is similar in structure but contains a thiophene ring instead of an oxazole ring.
4,4′-Bis(2-benzoxazolyl)stilbene: Another benzoxazole derivative used as an optical brightener.
Uniqueness
5-tert-butylbenzo[d]oxazol-2(3H)-one is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
5-tert-butylbenzo[d]oxazol-2(3H)-one, a compound classified under benzoxazole derivatives, has garnered attention for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a tert-butyl group. Its molecular formula is , and it exhibits a melting point range of 164-166 °C . The presence of the tert-butyl group enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing cellular pathways:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases involved in cell signaling pathways, which may extend to this compound. For instance, studies have demonstrated that benzoxazole derivatives can inhibit ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Comparative studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 3.125 to 50.0 µg/mL .
Biological Activity Overview
Antimicrobial Activity
this compound has shown promising results in antimicrobial assays. The compound was tested against common bacterial strains such as Escherichia coli and Bacillus subtilis, demonstrating effective inhibition at specific concentrations. The structure-activity relationship indicates that modifications in substituents can enhance or reduce activity .
Cytotoxic Effects
Research has indicated that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2). The cytotoxicity may be linked to the compound's ability to induce apoptosis through the modulation of signaling pathways associated with cell survival .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokine production in cell models subjected to lipopolysaccharide (LPS) stimulation. This suggests that the compound could be beneficial in treating inflammatory conditions by modulating pathways like NF-κB and STAT3 .
Table 1: Summary of Biological Activities
Activity Type | Effect Observed | Reference |
---|---|---|
Antimicrobial | MIC values between 3.125 - 50 µg/mL | |
Cytotoxicity | Significant effects on cancer cells | |
Anti-inflammatory | Inhibition of IL-1β and IL-6 mRNA expression |
Case Study Example
In one study, researchers synthesized various derivatives of this compound and assessed their biological activities. Compounds with electron-donating groups exhibited enhanced antimicrobial activity compared to those with electron-withdrawing groups. The most active derivative demonstrated an MIC significantly lower than standard antibiotics, highlighting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-tert-butylbenzo[d]oxazol-2(3H)-one, and how can intermediates be characterized?
The compound is typically synthesized via cyclization of substituted 2-aminophenol derivatives with tert-butyl groups. A common approach involves coupling tert-butyl-containing precursors with carbonylating agents (e.g., phosgene derivatives) under controlled conditions. Key intermediates can be characterized using 1H/13C NMR to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular weight . For structural confirmation, X-ray crystallography (as in ) resolves stereoelectronic effects, such as planarity of the oxazolone ring .
Q. How can researchers validate the purity and stability of this compound under storage conditions?
Purity is assessed via HPLC (>95% purity threshold) and thermal stability studies (TGA/DSC). Storage at +4°C in inert atmospheres minimizes decomposition, while periodic NMR or FTIR analysis detects hydrolytic degradation (e.g., lactam ring opening) . Solubility profiles in polar aprotic solvents (DMF, DMSO) should be documented to ensure consistency in biological assays .
Q. What safety protocols are critical when handling this compound?
Waste containing this compound must be segregated and treated by professional waste management services due to potential environmental persistence . Lab personnel should use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact. First-aid measures include immediate rinsing for eye/skin exposure and medical consultation .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized for scale-up?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction kinetics.
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate cyclization steps.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product with minimal impurities .
Q. What computational methods predict the bioactivity of this compound derivatives?
Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with antimicrobial or anticonvulsant activity . Molecular docking (using AutoDock Vina) models interactions with target proteins (e.g., GABA receptors for anticonvulsant studies) . Solvatochromic analysis (UV-Vis spectroscopy) evaluates solvent effects on reactivity .
Q. How do structural modifications (e.g., triazole substitution) alter the compound’s physicochemical properties?
Introducing triazole groups at the 5-position increases π-π stacking interactions, enhancing binding to biological targets. XRD data () reveals steric effects from tert-butyl groups, which reduce rotational freedom and stabilize planar conformations. LogP calculations predict improved lipophilicity for blood-brain barrier penetration in neuroactive studies .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Variable-temperature NMR clarifies dynamic effects (e.g., tautomerism).
- 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra.
- Isotopic labeling (e.g., ¹³C) tracks carbonyl group reactivity in degradation studies .
Q. Methodological Best Practices
Q. How should researchers design dose-response experiments for bioactivity screening?
- Use IC50/EC50 assays with serial dilutions (1 nM–100 µM) in triplicate.
- Include positive controls (e.g., known enzyme inhibitors) and solvent blanks.
- Statistical analysis (ANOVA, p<0.05) validates significance .
Q. What techniques characterize intermolecular interactions in solid-state forms?
- Single-crystal XRD () identifies hydrogen-bonding networks.
- FTIR detects intermolecular vibrations (e.g., C=O stretching at ~1750 cm⁻¹).
- DSC monitors polymorphic transitions during thermal cycling .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Standardize starting materials (≥99% purity).
- Document reaction parameters (temperature, pH, stirring rate) rigorously.
- Use QC protocols (TLC spot comparison, melting point ranges) for each batch .
Properties
IUPAC Name |
5-tert-butyl-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2,3)7-4-5-9-8(6-7)12-10(13)14-9/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKXTTYRNZFYNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621269 | |
Record name | 5-tert-Butyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99854-88-3 | |
Record name | 5-tert-Butyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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